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molecular formula C7H8O2 B155104 4-Methylcatechol CAS No. 452-86-8

4-Methylcatechol

Cat. No. B155104
M. Wt: 124.14 g/mol
InChI Key: ZBCATMYQYDCTIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863308B2

Procedure details

4-methylcatechol (15 g, 120.9 mmol) was added to a suspension of cesium carbonate (50 g, 154 mmol) in dimethylformamide (60 mL). The mixture was put under vacuum and purged with nitrogen three times. At ambient temperature, dichloromethane (15.4 g, 181.3 mmol) was added, and then the reaction mixture was heated at about 110° C. for about 2 hours. After cooling to ambient temperature, the reaction was quenched with water (500 mL) and extracted with ether-pentane (1:1 ratio, 3×500 mL). The combined organic layers were washed with water (3×1000 mL), dried over anhydrous magnesium sulfate, filtered and concentrated in vacuo to afford the desired product (50 g, 30%). 1H NMR (300 MHz, CDCl3) δ 6.71-6.59 (m, 3H), 5.88 (s, 2H), 2.27 (s, 3H); GC-MS: m/z=136 (MH)+.
Quantity
15 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
15.4 g
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5](=[CH:7][CH:8]=1)[OH:6].[C:10](=O)([O-])[O-].[Cs+].[Cs+].ClCCl>CN(C)C=O>[CH3:1][C:2]1[CH:8]=[CH:7][C:5]2[O:6][CH2:10][O:9][C:4]=2[CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
CC=1C=C(C(O)=CC1)O
Name
cesium carbonate
Quantity
50 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
15.4 g
Type
reactant
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with nitrogen three times
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to ambient temperature
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with water (500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether-pentane (1:1 ratio, 3×500 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water (3×1000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=CC2=C(OCO2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 50 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 303.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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